molecular formula C12H9NO2 B8332283 Ethyl 3-(4-cyanophenyl)propynoate

Ethyl 3-(4-cyanophenyl)propynoate

Cat. No. B8332283
M. Wt: 199.20 g/mol
InChI Key: IJCXWXPSKQWCBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-cyanophenyl)propynoate is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(4-cyanophenyl)propynoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-cyanophenyl)propynoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

ethyl 3-(4-cyanophenyl)prop-2-ynoate

InChI

InChI=1S/C12H9NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6H,2H2,1H3

InChI Key

IJCXWXPSKQWCBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CC=C(C=C1)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3.65 g of p-iodobenzonitrile, 6.25 g of ethyl propiolate, 220 mg of dichlorobis(triphenylphosphine)palladium, 120 mg CuI, and 4.42 g potassium carbonate were combined in a round-bottom flask along with 50 mL freshly distilled THF. This mixture was refluxed while magnetically stirring for 4 hrs. THF was then removed in vacuo. The reaction mixture was extracted with CH2Cl2 (2×150 mL). The combined organic layers were washed with H2O (2×100 mL) and brine (1×100 mL), dried over MgSO4, and concentrated to give a brown/black oily solid as a crude product. Purification by automated flash chromatography (silica gel, ethyl acetate/hexanes) gave the intermediate product ethyl (4-cyano)phenylpropiolate as a white solid in 45% yield. This intermediate product was analyzed by 1HNMR (CDCl3) δ1.36 (t, 3 H, J=7.2 Hz), 4.31 (q, 2 H, J=7.2 Hz), 7.67 (s, 4 H).
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
4.42 g
Type
reactant
Reaction Step One
Quantity
220 mg
Type
catalyst
Reaction Step One
Name
Quantity
120 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of ethyl prop-2-ynoate (5.98 g, 60.96 mmol, 1.00 equiv) in anhydrous tetrahydrofuran (60 mL) maintained under nitrogen at −65° C. was added dropwise a 2.5M solution of n-BuLi (28 mL, 1.50 equiv) in hexanes. The reaction mixture was stirred at −65-40° C. for 1 h then a 0.7M solution of ZnCl2 (170 mL, 2.00 equiv) in THF was added. The resulting solution was stirred at room temperature for 30 min. 4-iodobenzonitrile (6.87 g, 30.00 mmol, 0.50 equiv) was then added in portions followed by the addition of Pd(PPh3)Cl2 (1.05 g, 1.00 equiv). The resulting mixture was stirred at 50° C. for 5 h and then quenched by the addition of 150 mL of saturated NH4Cl solution. The mixture was extracted with 3×100 mL of ether. The combined organic layers was dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was purified on a silica gel column eluted with 0-10% of methanol in dichloromethane to give 3.25 g (27%) of ethyl 3-(4-cyanophenyl)propiolate as a white solid.
Quantity
5.98 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
170 mL
Type
catalyst
Reaction Step Three
Quantity
6.87 g
Type
reactant
Reaction Step Four
[Compound]
Name
Pd(PPh3)Cl2
Quantity
1.05 g
Type
reactant
Reaction Step Five

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